molecular formula C7H15NO B1517971 2-Ethyl-1,4-oxazepane CAS No. 1155166-41-8

2-Ethyl-1,4-oxazepane

Cat. No.: B1517971
CAS No.: 1155166-41-8
M. Wt: 129.2 g/mol
InChI Key: IZOKYULTUXDKBK-UHFFFAOYSA-N
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Description

2-Ethyl-1,4-oxazepane is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,4-oxazepanes, which includes this compound, has been a subject of research. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO/c1-2-7-6-8-4-3-5-9-7/h7-8H,2-6H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Biomedical Applications and Polymer Research

Poly(2-oxazoline)s, including derivatives like 2-Ethyl-2-oxazoline, have been extensively studied for their potential in biomedical applications. These materials are being investigated as alternatives to Poly(ethylene glycol) (PEG) due to their biocompatibility and potential for reduced immunogenicity. Poly(2-ethyl-2-oxazoline) (PEtOx), for example, is known for its high water solubility and has been explored for various applications including drug delivery systems. The hydrodynamic properties and light scattering studies of poly(2-ethyl-2-oxazoline)s reveal their suitability for pharmaceutical applications, highlighting their potential as PEG alternatives (Grube, Leiske, Schubert, & Nischang, 2018).

Chemistry and Material Science

In chemistry, the focus has been on the synthesis and functionalization of 1,4-oxazepines, including 2-Ethyl-1,4-oxazepane derivatives, for creating biologically active heterocycles and potential chiral ligands. These compounds are synthesized through various chemical reactions, including phosphine-mediated tandem reactions, offering routes to synthetically useful heterocycles (François-Endelmond, Carlin, Thuéry, Loreau, & Taran, 2010). Moreover, methodologies for constructing these compounds from N-propargylamines have been explored, indicating the versatility and utility of these structures in organic synthesis (Vessally, Hosseinian, Edjlali, Bekhradnia, & Esrafili, 2016).

Environmental Considerations

The search for greener solvents in polymer synthesis, particularly for the synthesis of poly(2-ethyl-2-oxazoline), has led to the exploration of ethyl acetate as an alternative to more hazardous solvents. This reflects a broader move towards sustainability and environmental responsibility in chemical processes (Vergaelen, Verbraeken, Van Guyse, Podevyn, Tigrine, Rosa, Monnery, & Hoogenboom, 2020).

Safety and Hazards

The safety information for 2-Ethyl-1,4-oxazepane includes several hazard statements: H227, H314, H335 . Precautionary measures include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name

2-ethyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7-6-8-4-3-5-9-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOKYULTUXDKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155166-41-8
Record name 2-ethyl-1,4-oxazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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